N-(4-fluorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a hydrazinylidene moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide typically involves multiple steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazinylidene moiety.
Coupling with 4-fluorophenyl acetamide: The intermediate is then coupled with 4-fluorophenyl acetamide under specific conditions, often involving a catalyst and controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Use of high-purity reagents: Ensuring the starting materials are of high purity to minimize side reactions.
Optimization of reaction conditions: Fine-tuning temperature, pressure, and catalyst concentration to maximize efficiency.
Purification techniques: Employing methods such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide
- N-(4-bromophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide
Uniqueness
N-(4-fluorophenyl)-2-(4-{(E)-[2-(hydroxyacetyl)hydrazinylidene]methyl}phenoxy)acetamide: is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(E)-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylideneamino]-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-13-3-5-14(6-4-13)20-17(24)11-25-15-7-1-12(2-8-15)9-19-21-16(23)10-22/h1-9,22H,10-11H2,(H,20,24)(H,21,23)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRCTQMMPUKMOW-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CO)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CO)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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